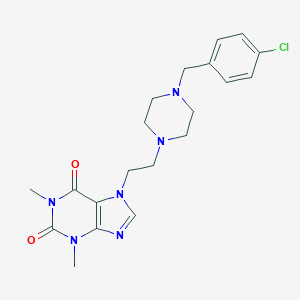
Theophylline, 7-(2-(4-(p-chlorobenzyl)-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(2-(4-(p-chlorobenzyl)-1-piperazinyl)ethyl)-, is a chemical compound that belongs to the xanthine family. It is commonly used as a bronchodilator to treat respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline works by relaxing the smooth muscles in the airways, which helps to improve breathing. In addition to its clinical applications, theophylline has also been extensively studied in scientific research.
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP levels in the smooth muscles of the airways. This increase in cyclic AMP levels causes the smooth muscles to relax, which helps to improve breathing. Theophylline also has anti-inflammatory properties, which further contributes to its therapeutic effects.
Biochemical and Physiological Effects:
Theophylline has a wide range of biochemical and physiological effects, including bronchodilation, anti-inflammatory effects, and cardiovascular effects. Theophylline has been shown to increase heart rate, cardiac output, and blood flow to the coronary arteries. It also has diuretic effects, which can help to reduce fluid accumulation in the lungs.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages for use in lab experiments. It is a well-characterized compound with known mechanisms of action and physiological effects. It is also relatively stable and easy to handle in the laboratory. However, theophylline also has some limitations, including its narrow therapeutic index and potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on theophylline. One area of interest is the development of new formulations and delivery methods to improve its clinical efficacy and reduce side effects. Another area of research is the identification of new targets for theophylline, such as inflammatory pathways or signaling pathways involved in airway remodeling. Finally, there is also interest in using theophylline as a tool for studying the mechanisms of respiratory diseases and developing new therapies.
Synthesemethoden
The synthesis of theophylline involves the condensation of ethylenediamine with 1,3-dimethyluric acid. The resulting product is then treated with p-chlorobenzyl chloride to obtain the final compound. The synthesis of theophylline is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied in scientific research due to its unique properties and potential therapeutic applications. Research has focused on the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Eigenschaften
CAS-Nummer |
19971-80-3 |
|---|---|
Produktname |
Theophylline, 7-(2-(4-(p-chlorobenzyl)-1-piperazinyl)ethyl)- |
Molekularformel |
C20H25ClN6O2 |
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
7-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H25ClN6O2/c1-23-18-17(19(28)24(2)20(23)29)27(14-22-18)12-11-25-7-9-26(10-8-25)13-15-3-5-16(21)6-4-15/h3-6,14H,7-13H2,1-2H3 |
InChI-Schlüssel |
MSCBOUJTRMBGHM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=C(C=C4)Cl |
Andere CAS-Nummern |
19971-80-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




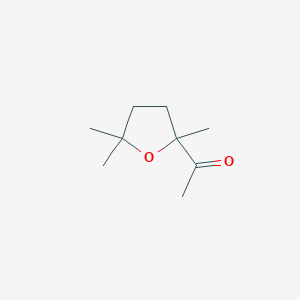

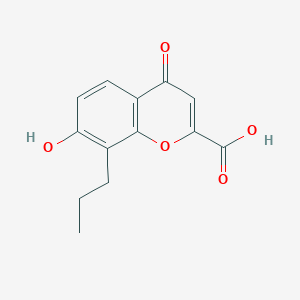


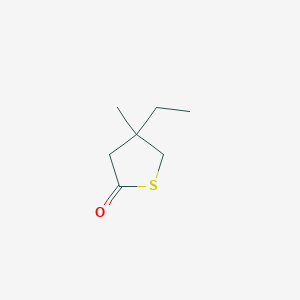


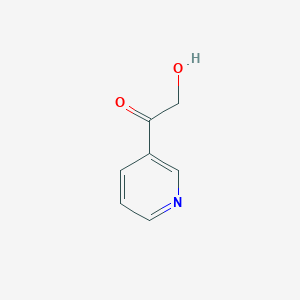
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)
